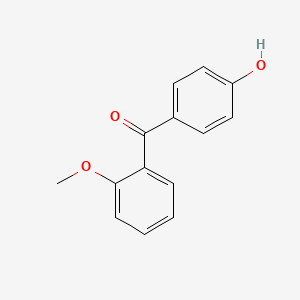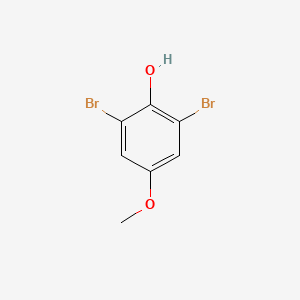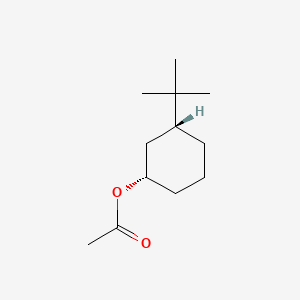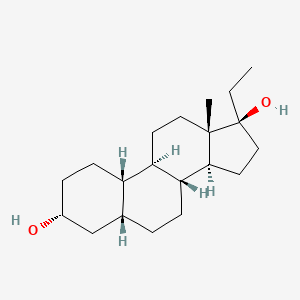
(4-Hydroxyphenyl)(2-methoxyphenyl)methanone
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of “(4-Hydroxyphenyl)(2-methoxyphenyl)methanone” is not well-documented in the available literature .Molecular Structure Analysis
The molecular structure of “this compound” is not well-documented in the available literature .Chemical Reactions Analysis
The chemical reactions involving “this compound” are not well-documented in the available literature .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are not well-documented in the available literature .Applications De Recherche Scientifique
Antimicrobial Activity : The synthesis of related compounds, such as (4-(trifluoromethyl)-hexahydro-4-hydroxy-1-methyl-6-aryl-2-thioxopyrimidin-5-yl)(4-methoxyphenyl)methanone, has been achieved and evaluated for antimicrobial activity. Some compounds in this class have shown interesting antimicrobial properties (Chaudhari, 2012).
Molecular Docking and Antiviral Activity : Research on the synthesis of compounds such as (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone has been conducted, with focus on molecular docking to understand antiviral activity and pharmacokinetic behavior (FathimaShahana & Yardily, 2020).
X-ray Crystal Structure Analysis : The synthesis of related compounds like (5-bromo-2-hydroxyphenyl)(phenyl)methanone has been studied, and the crystal structure of these compounds has been determined (Xin-mou, 2009).
Antiestrogenic Activity : Certain derivatives, such as [3,4-dihydro-2-(4-methoxyphenyl)-1-naphthalenyl][4-[2-(1-pyrrolidinyl)ethoxy]-phenyl]methanone, have demonstrated potent antiestrogenic activity in both in vitro and in vivo studies (Jones et al., 1979).
Environmental Studies : The environmental fate and behavior of benzophenone derivatives, including studies on degradation and reactivity, have been explored in aqueous solutions (Santos & Esteves da Silva, 2019).
Synthesis of Xanthones and Related Products : Research has been conducted on the synthesis of xanthones and related products from compounds such as (2,4,5-trimethoxyphenyl)(2-hydroxyphenyl)methanone, exploring novel chemical transformations (Johnson et al., 2010).
Cancer Research : Studies on (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone have shown its potential in inhibiting tubulin polymerization, inducing G2/M arrest, and triggering apoptosis in cancer cells, indicating its promising anticancer therapeutic potential (Magalhães et al., 2013).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
(4-hydroxyphenyl)-(2-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-17-13-5-3-2-4-12(13)14(16)10-6-8-11(15)9-7-10/h2-9,15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKGKCRVOQOWLQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60507787 | |
| Record name | (4-Hydroxyphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
72090-61-0 | |
| Record name | (4-Hydroxyphenyl)(2-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60507787 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(1R,4R)-Bicyclo[2.2.2]octane-2,5-dione](/img/structure/B1625854.png)



![1-[(4-Methylanilino)oxy]ethan-1-one](/img/structure/B1625861.png)



![(6Z)-3-(dimethylamino)-6-[3-[4-(dimethylamino)-2-hydroxyphenyl]-2-hydroxy-4-oxocyclobut-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B1625865.png)

![2-[3,5-Bis(trifluoromethyl)phenyl]oxirane](/img/structure/B1625867.png)
